molecular formula C17H19NO B186062 4-isopropyl-N-(2-methylphenyl)benzamide CAS No. 353782-15-7

4-isopropyl-N-(2-methylphenyl)benzamide

Cat. No.: B186062
CAS No.: 353782-15-7
M. Wt: 253.34 g/mol
InChI Key: YOPPRWHVNRZMCU-UHFFFAOYSA-N
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Description

4-Isopropyl-N-(2-methylphenyl)benzamide (C₁₇H₁₉NO, MW 253.34 g/mol) is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group and an N-(2-methylphenyl)amide moiety. This compound serves as a structural scaffold in medicinal chemistry and agrochemical research due to its modular substituent adaptability.

Properties

CAS No.

353782-15-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19)

InChI Key

YOPPRWHVNRZMCU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties Reference
4-Isopropyl-N-(2-methylphenyl)benzamide C₁₇H₁₉NO 253.34 4-isopropyl, N-(2-methylphenyl) Scaffold for drug/pesticide design
4-Isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide C₁₉H₁₉N₃O₃S₂ 401.50 4-isopropyl, sulfonamide-thiazole Potential kinase inhibition
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide C₂₂H₁₆Cl₂N₂O 395.28 Dichloro, cyanomethyl SPAK kinase inhibition
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C₁₈H₂₁NO₂ 283.37 2-methyl, 3-isopropoxy Agricultural fungicide

Key Observations :

  • Substituent Impact: The addition of sulfonamide-thiazole in increases molecular weight by ~148 g/mol compared to the parent compound, likely enhancing hydrogen-bonding capacity for target binding. Chlorine and cyanomethyl groups in improve lipophilicity, critical for blood-brain barrier penetration in neurological targets.
  • Mepronil demonstrates how minor substituent changes (isopropoxy vs. methylphenyl) shift applications from pharmaceuticals to pesticides.

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